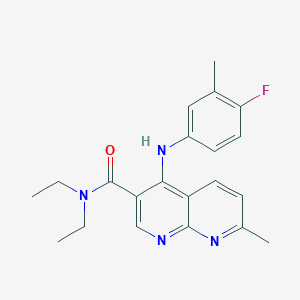![molecular formula C15H18N2O5 B2733981 methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate CAS No. 1993058-73-3](/img/structure/B2733981.png)
methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of imidazole, which is a heterocyclic compound. The imidazole ring is substituted with a methyl group at the 1-position and a hydroxymethyl group at the 5-position. At the 1-position, there is also a 2-hydroxy-2-(4-methoxyphenyl)ethyl group attached. This suggests that the compound might have properties similar to other imidazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of imidazole, along with the additional groups. The presence of the hydroxy and methoxy groups could potentially result in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the imidazole ring and the additional functional groups. For example, the presence of the hydroxy and methoxy groups could increase the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks for Molecular Models
- Synthesis and pKa Determination : The compound serves as a precursor in the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters, demonstrating utility in regioselective synthesis through methoxyether intermediates. These esters, including variants like methyl 1-(o-methoxyphenyl)imidazole-2-carboxylate, have applications in creating active-site model compounds for cytochrome c oxidase (CcO), with their pKa values offering insights into proton transfer processes in CcO (Collman et al., 2000).
Experimental and Theoretical Studies on Imidazole Derivatives
- Conformational Analysis and Quantum Descriptors : Investigations on imidazole derivatives, including 1-[2-(2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldeneamino)ethyl]-3-methyl-3H-imidazole (HMY), have been conducted using spectral analysis, conformational analysis, and molecular docking studies. These studies aim to understand the interaction of such compounds with graphene, evaluating their chemical reactivity, SERS activity, and NLO activity, suggesting potential applications in materials science and medicinal chemistry (Kumar et al., 2020).
Crystal Structure Analysis
- Crystal Structure of Related Compounds : Crystallographic studies on compounds like azilsartan methyl ester and related imidazole derivatives offer valuable information on molecular conformations, hydrogen bonding, and intermolecular interactions. Such studies not only aid in the understanding of the structural basis of biological activity but also in the design of new compounds with desired pharmacological properties (Li et al., 2015).
Impurities in Drug Synthesis
- Identification of Process-Related Impurities : Research on the preparation of ethyl 4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, a key intermediate in the synthesis of antihypertensive drugs like Olmesartan medoxomil, highlights the identification and synthesis of related impurities. Understanding these impurities is crucial for the pharmaceutical industry to ensure drug purity and efficacy (Venkannaa et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-21-11-5-3-10(4-6-11)13(19)7-17-9-16-14(12(17)8-18)15(20)22-2/h3-6,9,13,18-19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESRYOLQZXAAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2C=NC(=C2CO)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733898.png)
![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)

![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)

![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)


![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)


![N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2733920.png)
